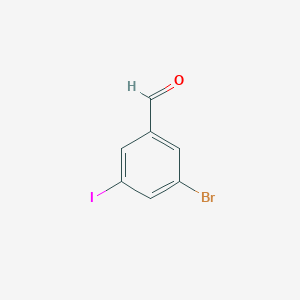

3-Bromo-5-iodobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXJUWDREBPKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620334 | |

| Record name | 3-Bromo-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188813-09-4 | |

| Record name | 3-Bromo-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-iodobenzaldehyde is a di-halogenated aromatic aldehyde that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine and an iodine atom at the meta positions relative to the aldehyde group, allows for regioselective functionalization through various cross-coupling reactions. This differential reactivity makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is derived from experimental sources for closely related compounds, other values are calculated or predicted.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrIO | --INVALID-LINK--[1] |

| Molecular Weight | 310.91 g/mol | --INVALID-LINK--[1] |

| CAS Number | 188813-09-4 | --INVALID-LINK--[1] |

| Appearance | Off-white to faint yellow crystalline solid | --INVALID-LINK-- |

| Melting Point | No experimental data available. The related compound 3-Bromo-5-iodobenzoic acid has a melting point of 219-221 °C.[2][3] | - |

| Boiling Point | 318.4 °C (Calculated) | --INVALID-LINK--[4] |

| Density | 2.231 g/cm³ (Calculated) | --INVALID-LINK--[4] |

| Solubility | No specific data available. Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | - |

| Purity (Commercial) | ≥97% | --INVALID-LINK--[5] |

Calculated Physicochemical Properties:

| Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | --INVALID-LINK--[1] |

| LogP | 2.8662 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 0 | --INVALID-LINK--[1] |

| Rotatable Bonds | 1 | --INVALID-LINK--[1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) - Predicted

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~9.9 - 10.1 | Singlet | Aldehyde proton |

| ~8.0 - 8.2 | Triplet (or dd) | Aromatic proton |

| ~7.8 - 8.0 | Triplet (or dd) | Aromatic proton |

| ~7.6 - 7.8 | Triplet (or dd) | Aromatic proton |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Predicted

| Chemical Shift (ppm) | Assignment |

| ~190 - 192 | Aldehyde carbonyl carbon |

| ~138 - 140 | Aromatic carbon (C-CHO) |

| ~135 - 138 | Aromatic carbon |

| ~130 - 133 | Aromatic carbon |

| ~128 - 130 | Aromatic carbon |

| ~122 - 125 | Aromatic carbon (C-Br) |

| ~92 - 95 | Aromatic carbon (C-I) |

IR (Infrared) Spectroscopy - Predicted Key Peaks

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3050 - 3100 | Aromatic C-H stretch |

| ~2820, ~2720 | Aldehyde C-H stretch (Fermi doublet) |

| ~1690 - 1710 | Aldehyde C=O stretch |

| ~1550 - 1600 | Aromatic C=C stretch |

| ~1000 - 1200 | C-Br and C-I stretches |

| ~750 - 900 | Aromatic C-H out-of-plane bend |

MS (Mass Spectrometry) - Predicted Fragmentation

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 310, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29).

Experimental Protocols

General Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and plausible synthetic route can be adapted from established methods for the halogenation of benzaldehydes. A common strategy involves the bromination of a suitable iodinated precursor.

A plausible synthetic approach:

Caption: A plausible synthetic workflow for this compound.

Methodology:

-

Reaction Setup: To a solution of 3-iodobenzaldehyde in an inert solvent such as dichloromethane, a Lewis acid catalyst (e.g., aluminum chloride or iron(III) bromide) is added at a controlled temperature, typically 0 °C.

-

Bromination: A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is added portion-wise to the reaction mixture. The reaction is stirred at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: The reaction is quenched by the addition of an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess bromine, followed by washing with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

General Protocol for Regioselective Suzuki Cross-Coupling

The differential reactivity of the C-I and C-Br bonds in this compound allows for selective cross-coupling reactions. The C-I bond is more reactive towards oxidative addition with palladium catalysts, enabling selective functionalization at the 5-position.

Caption: Workflow for regioselective Suzuki coupling of this compound.

Methodology:

-

Reaction Setup: In a reaction vessel, this compound, an arylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate or cesium carbonate) are combined.

-

Solvent Addition and Degassing: A degassed solvent system, such as a mixture of toluene and water or dioxane and water, is added. The mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.

-

Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the 3-bromo-5-arylbenzaldehyde.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of complex organic molecules due to the orthogonal reactivity of its two halogen substituents.[5] This allows for the sequential introduction of different functionalities, a crucial strategy in the construction of novel drug candidates and molecular probes.

The aldehyde group can be further manipulated through various transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine, providing access to a wide range of derivatives.

While there is no direct evidence of this compound being involved in specific signaling pathways, its utility lies in the synthesis of molecules that may target such pathways. The ability to introduce diverse substituents at the 3- and 5-positions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Caption: Logical flow of the synthetic utility of this compound.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-5-iodobenzaldehyde, a valuable building block in organic synthesis. Due to the differential reactivity of its bromine and iodine substituents, this compound serves as a versatile precursor for the construction of complex molecular architectures, particularly in the development of pharmaceuticals and functional materials.[1] This document outlines a plausible synthetic pathway, detailed experimental protocols, and a summary of its characteristic analytical data.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 188813-09-4 | --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Molecular Formula | C₇H₄BrIO | --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Molecular Weight | 310.91 g/mol | --INVALID-LINK--[2] |

| Appearance | Off-white to faint yellow crystalline solid | --INVALID-LINK-- |

| Purity | ≥95-98% | --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Storage | Store at 2-8°C in a dark place under an inert atmosphere. | --INVALID-LINK--[3] |

Synthesis of this compound

Proposed Synthetic Pathway: Sandmeyer Reaction

The synthesis involves two main stages: the diazotization of the starting amine and the subsequent substitution with iodide.

Caption: Proposed synthesis of this compound via a Sandmeyer reaction.

Experimental Protocol

Materials:

-

3-Amino-5-bromobenzaldehyde

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium iodide (KI)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

Step 1: Diazotization of 3-Amino-5-bromobenzaldehyde

-

In a flask, dissolve 3-amino-5-bromobenzaldehyde in a mixture of concentrated hydrochloric acid and water, cooled to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature between 0 and 5°C.

-

Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Step 2: Iodination

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Effervescence (release of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

Step 3: Work-up and Purification

-

Extract the reaction mixture with diethyl ether.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization Data

While specific, experimentally-derived spectra for this compound were not found in the public domain during the literature search, characterization data for closely related compounds can provide valuable reference points. Commercial suppliers like BLD Pharm and ChemScene indicate the availability of analytical data such as NMR, HPLC, and LC-MS for their products, which can be requested directly.[9]

Analogous Compound Data

For comparative purposes, the following tables summarize the available characterization data for the related compounds 3-bromobenzaldehyde and 3-iodobenzaldehyde.

Table 1: Characterization Data for 3-Bromobenzaldehyde

| Analysis | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.92 (s, 1H), 7.95 (d, J = 1.8 Hz, 1H), 7.77 (dt, J = 7.6, 1.3 Hz, 1H), 7.73 – 7.65 (m, 1H), 7.39 (t, J = 7.8 Hz, 1H)[10] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 190.52, 137.78, 137.06, 132.05, 130.46, 128.22, 123.15[10] |

| Melting Point | 18 to 21 °C[11] |

| Mass Spectrum (EI) | Molecular Ion (M⁺): m/z 184/186 (consistent with one bromine atom)[12] |

| IR Spectrum | Characteristic C=O stretching vibration for the aldehyde group. |

Table 2: Characterization Data for 3-Iodobenzaldehyde

| Analysis | Data |

| Molecular Weight | 232.02 g/mol [13] |

| Appearance | Information not available |

| IR Spectrum | Available from sources such as PubChem.[13] |

Table 3: Melting Point of a Related Carboxylic Acid

| Compound | Melting Point |

| 3-Bromo-5-iodobenzoic acid | 219-221 °C[14] |

This data for related structures can be used to predict the expected spectral features of this compound. For instance, the ¹H NMR spectrum of the target compound is expected to show three aromatic protons with splitting patterns influenced by the bromo and iodo substituents, and a singlet for the aldehyde proton. The ¹³C NMR will show characteristic peaks for the aldehyde carbonyl carbon and the aromatic carbons, with the carbon atoms attached to the halogens exhibiting distinct chemical shifts. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 310.91 g/mol , with a characteristic isotopic pattern for a molecule containing one bromine atom.

Conclusion

This compound is a key synthetic intermediate with significant potential in medicinal chemistry and materials science. While detailed synthetic and characterization data are not widely published, this guide provides a robust, proposed synthetic protocol based on the well-established Sandmeyer reaction. The provided characterization data for analogous compounds serves as a useful reference for researchers working with this versatile molecule. For definitive analytical data, it is recommended to consult the technical data sheets from commercial suppliers.

References

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 188813-09-4 [sigmaaldrich.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. 188813-09-4|this compound|BLD Pharm [bldpharm.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 12. Benzaldehyde, 3-bromo- [webbook.nist.gov]

- 13. 3-Iodobenzaldehyde | C7H5IO | CID 252610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Bromo-5-iodobenzoic acid 97 188815-32-9 [sigmaaldrich.com]

An In-depth Technical Guide to 3-Bromo-5-iodobenzaldehyde (CAS: 188813-09-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-iodobenzaldehyde, a versatile bifunctional building block in organic synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from closely related analogs to provide representative protocols and characterization data. All data and protocols derived from analogous compounds are clearly indicated.

Core Compound Properties

This compound is a halogenated aromatic aldehyde with the chemical formula C₇H₄BrIO.[1] Its structure features a benzaldehyde core substituted with a bromine and an iodine atom at the meta positions. This substitution pattern provides two distinct reactive sites for sequential and site-selective cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 188813-09-4 | [1] |

| Molecular Formula | C₇H₄BrIO | [1] |

| Molecular Weight | 310.91 g/mol | [1] |

| Appearance | Off-white to faint yellow crystalline solid | Vendor Data |

| Purity | ≥98% | [1] |

| Storage | 4°C, protect from light, stored under nitrogen | [1] |

| Topological Polar Surface Area | 17.07 Ų | [1] |

| LogP | 2.8662 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

Spectroscopic and Physical Characterization

Detailed spectroscopic data for this compound are not available in the searched literature. The following tables present predicted and analogous data based on structurally similar compounds, 3-bromobenzaldehyde and 3-iodobenzaldehyde.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~9.9 | s | - | CHO |

| ¹H | ~8.1 | t | ~1.5 | H-2 |

| ¹H | ~8.0 | t | ~1.5 | H-6 |

| ¹H | ~8.3 | t | ~1.5 | H-4 |

| ¹³C | ~190 | - | - | C=O |

| ¹³C | ~138 | - | - | C-1 |

| ¹³C | ~142 | - | - | C-4 |

| ¹³C | ~135 | - | - | C-6 |

| ¹³C | ~130 | - | - | C-2 |

| ¹³C | ~123 | - | - | C-5 (C-Br) |

| ¹³C | ~94 | - | - | C-3 (C-I) |

Table 3: Analogous Spectroscopic and Physical Data

| Data Type | Analogous Compound | Observed Values | Source |

| ¹H NMR (CDCl₃, 400 MHz) | 3-Bromobenzaldehyde | δ 9.92 (s, 1H), 7.95 (d, J = 1.8 Hz, 1H), 7.77 (dt, J = 7.6, 1.3 Hz, 1H), 7.73 – 7.65 (m, 1H), 7.39 (t, J = 7.8 Hz, 1H) | [2] |

| ¹³C NMR (CDCl₃, 101 MHz) | 3-Bromobenzaldehyde | δ 190.52, 137.78, 137.06, 132.05, 130.46, 128.22, 123.15 | [2] |

| IR Spectrum (Condensed Phase) | 3-Bromobenzaldehyde | Characteristic peaks for C=O stretch (~1700 cm⁻¹), C-H stretch of aldehyde (~2820, 2720 cm⁻¹), and aromatic C-H and C=C vibrations. | [3] |

| Mass Spectrum (EI) | 3-Bromobenzaldehyde | Molecular ion peaks corresponding to the isotopic distribution of bromine. | [4] |

| Melting Point | 3-Bromo-5-iodobenzoic acid | 219-221 °C |

Reactivity and Experimental Protocols

The presence of both bromine and iodine on the aromatic ring allows for selective cross-coupling reactions, as the carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed reactions. This differential reactivity is highly valuable for the stepwise introduction of different substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. For this compound, the reaction is expected to proceed selectively at the more reactive iodine position under carefully controlled conditions.

General Experimental Protocol for Suzuki-Miyaura Coupling (adapted from general procedures):

-

To a dry reaction flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base, for instance, an aqueous solution of Na₂CO₃ (2-3 eq.).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Anhydrous solvent (e.g., a mixture of toluene and ethanol) is added via syringe.

-

The reaction mixture is heated to 80-110 °C with vigorous stirring.

-

The progress of the reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow:

Caption: General workflow for Suzuki-Miyaura coupling.

Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. Similar to the Suzuki coupling, the reaction with this compound would likely occur preferentially at the iodine position.

General Experimental Protocol for Heck Coupling (adapted from general procedures):

-

In a reaction vessel, combine this compound (1.0 eq.), the alkene (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like PPh₃), and a base (e.g., triethylamine or potassium carbonate).

-

Add a suitable solvent, such as DMF or acetonitrile.

-

The mixture is degassed and placed under an inert atmosphere.

-

The reaction is heated (typically between 80-140 °C) and stirred for several hours to 24 hours.

-

Reaction progress is monitored by TLC or GC-MS.

-

After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is highly effective for forming carbon-carbon triple bonds.

General Experimental Protocol for Sonogashira Coupling (adapted from general procedures):

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF or DMF) at room temperature, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

-

A base, typically an amine such as triethylamine or diisopropylamine, is added, which can also serve as a solvent.

-

The terminal alkyne (1.1-1.5 eq.) is then added.

-

The reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC.

-

The reaction mixture is then diluted with an organic solvent and filtered through a pad of celite.

-

The filtrate is washed with aqueous solutions to remove the amine base and copper salts.

-

The organic layer is dried and concentrated, and the product is purified by column chromatography.

Catalytic Cycle for Sonogashira Coupling:

Caption: Simplified catalytic cycle of Sonogashira coupling.

Applications in Research and Development

While specific examples of this compound in drug development are not prominent in the searched literature, its structural motif is of significant interest to medicinal chemists. The ability to selectively introduce different functionalities at the 3- and 5-positions allows for the creation of diverse molecular scaffolds for structure-activity relationship (SAR) studies.

Although no direct biological activity data was found for this compound, a related compound, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), has been shown to possess antioxidant and anti-inflammatory properties. BDB protects skin cells from oxidative damage by activating the Nrf2/HO-1 signaling pathway. This suggests that other brominated and iodinated benzaldehydes could be explored for similar biological activities.

Illustrative Signaling Pathway (Nrf2/HO-1 Activation by an Analogous Compound):

Caption: Nrf2/HO-1 pathway activation by a related compound.

Safety Information

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This safety information is based on vendor-supplied data and may not be exhaustive. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex, multi-substituted aromatic compounds. Its differential halogen reactivity allows for selective and sequential cross-coupling reactions. While specific experimental and biological data for this compound are limited, this guide provides a framework for its use based on established chemical principles and data from analogous structures. Further research into the synthesis, reactivity, and potential biological applications of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

A Comprehensive Technical Guide to the Physical Properties of 3-Bromo-5-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring both a bromine and an iodine atom meta to the aldehyde functionality, allows for selective and differential reactivity in various cross-coupling reactions. This makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel electronic properties. A thorough understanding of its physical properties is crucial for its effective use in research and development, ensuring proper handling, reaction control, and purification.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for designing synthetic routes, developing purification protocols, and ensuring safe laboratory practices.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrIO | [1][2] |

| Molecular Weight | 310.91 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Purity | ≥95-98% | [1][2] |

| Density | 2.231 g/cm³ | [4] |

| Boiling Point | 318.433 °C | [4] |

| Flash Point | 146.384 °C | [4] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [2] |

| LogP (octanol-water partition coefficient) | 2.8662 | [2] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [1][2] |

Experimental Protocols

While specific experimental procedures for the determination of all physical properties of this compound are not extensively documented in publicly available literature, standardized methods for organic compounds would be employed. Below are generalized protocols for key physical property measurements.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a high-purity substance.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Boiling Point Determination

Given the high boiling point of this compound, determination would likely be performed under reduced pressure to prevent decomposition.

Methodology (under reduced pressure):

-

A small amount of the liquid compound (if melted) or a solution in a high-boiling solvent is placed in a distillation flask.

-

A vacuum is applied to the system, and the pressure is monitored with a manometer.

-

The sample is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded, along with the corresponding pressure.

-

A nomograph can be used to estimate the boiling point at atmospheric pressure.

Density Measurement

For a solid, density is typically determined using a pycnometer or by displacement.

Methodology (Gas Pycnometry):

-

The volume of a known mass of the solid sample is determined by measuring the displacement of an inert gas (e.g., helium) within a calibrated chamber.

-

The density is then calculated by dividing the mass of the sample by the measured volume.

Solubility Assessment

A qualitative and quantitative assessment of solubility in various solvents is crucial for reaction setup and purification.

Methodology:

-

Qualitative: A small amount of this compound is added to a test tube containing a specific solvent (e.g., water, ethanol, acetone, dichloromethane, toluene) at room temperature. The mixture is agitated, and the solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).

-

Quantitative: A saturated solution of the compound is prepared in a given solvent at a specific temperature. A known volume of the saturated solution is carefully removed, the solvent is evaporated, and the mass of the remaining solute is determined. The solubility is then expressed in terms of g/100 mL or mol/L.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel or uncharacterized solid organic compound like this compound.

Conclusion

This technical guide provides a summary of the key physical properties of this compound, an important building block in modern organic synthesis. The tabulated data and generalized experimental protocols offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. Accurate knowledge of these properties is fundamental to the successful and safe application of this versatile chemical intermediate.

References

An In-Depth Technical Guide to 3-Bromo-5-iodobenzaldehyde

This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of 3-Bromo-5-iodobenzaldehyde, a valuable intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document summarizes essential data and outlines a representative synthetic protocol.

Core Molecular Data

This compound is a disubstituted aromatic aldehyde featuring both a bromine and an iodine atom on the benzene ring. This unique halogenation pattern makes it a versatile building block in medicinal chemistry and material science, offering multiple reactive sites for further functionalization.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₄BrIO |

| Molecular Weight | 310.91 g/mol [1][2] |

| CAS Number | 188813-09-4[1][2] |

| IUPAC Name | This compound |

| Canonical SMILES | C1=C(C=C(C=C1Br)I)C=O[1] |

| Physical Appearance | Off-white to faint yellow crystalline solid[2] |

| Purity | Typically ≥97% |

| Storage Conditions | 4°C, protect from light, stored under nitrogen[1] |

Molecular Structure

The structure of this compound consists of a central benzene ring substituted with a bromo group at position 3, an iodo group at position 5, and a formyl (aldehyde) group at position 1.

References

Technical Guide: Solubility of 3-Bromo-5-iodobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-iodobenzaldehyde. Due to the limited availability of public quantitative solubility data, this document focuses on providing a detailed experimental protocol for determining its solubility in various organic solvents. The presented methodologies are standard laboratory practices suitable for generating reliable and reproducible solubility data essential for research and development.

Core Compound Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing and interpreting solubility experiments.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrIO | [1][2] |

| Molecular Weight | 310.91 g/mol | [1][2] |

| CAS Number | 188813-09-4 | [1][2] |

| Appearance | Solid (form not specified) | [3] |

| Calculated LogP | 2.8662 | [1] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given organic solvent using the gravimetric method. This method is robust, does not require complex instrumentation, and is based on precise mass measurements.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Conical flasks or vials with stoppers

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)

-

Pre-weighed evaporating dishes or vials

-

Oven or vacuum oven for drying

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This timeframe helps ensure that the solution reaches equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant liquid using a pipette. It is crucial to avoid transferring any solid particles.

-

Filter the withdrawn sample to remove any remaining microscopic solid particles. A syringe filter with a membrane compatible with the organic solvent is recommended.

-

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent. This can be done in a fume hood at room temperature or at a slightly elevated temperature, or in a vacuum oven for faster and more gentle drying.

-

Once the solvent is fully evaporated, dry the remaining solid residue to a constant weight in an oven at a temperature below the compound's melting or decomposition point.

-

Allow the dish to cool to room temperature in a desiccator before weighing.

-

Record the final weight of the dish with the dry solid.

-

Calculations:

-

Weight of the empty evaporating dish: W₁

-

Weight of the dish + saturated solution: W₂

-

Weight of the dish + dried solute: W₃

-

Weight of the solute: W_solute = W₃ - W₁

-

Weight of the solvent: W_solvent = W₂ - W₃

-

Solubility (in g/100 g of solvent): Solubility = (W_solute / W_solvent) * 100

Alternative Method: UV-Vis Spectrophotometry

If this compound exhibits significant absorbance in the UV-Vis spectrum and the chosen solvent is transparent in that region, this method can be a high-throughput alternative to the gravimetric method.

Brief Protocol:

-

Prepare a Calibration Curve: Create a series of standard solutions of this compound in the chosen solvent with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) to generate a calibration curve (Absorbance vs. Concentration).

-

Prepare Saturated Solution: Follow steps 1 and 2 of the gravimetric protocol to prepare a filtered, saturated solution.

-

Measure Absorbance: Dilute the saturated solution with a known dilution factor to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λ_max.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Multiply this by the dilution factor to find the concentration of the saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric method workflow.

References

Spectroscopic Profile of 3-Bromo-5-iodobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for 3-Bromo-5-iodobenzaldehyde (CAS No: 188813-09-4). Due to the limited availability of public experimental spectra for this specific compound, this document leverages data from analogous compounds, namely 3-bromobenzaldehyde and 3-iodobenzaldehyde, to provide a reliable predictive analysis. This guide is intended to assist researchers in the identification and characterization of this important chemical intermediate.

Predicted Spectral Data

The following tables summarize the predicted and expected spectral data for this compound. These predictions are based on the known spectral properties of closely related monosubstituted benzaldehydes and the additive effects of the bromo and iodo substituents on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.95 | Singlet | - | Aldehydic proton (-CHO) |

| ~8.15 | Triplet | ~1.5 | Aromatic proton (H-2) |

| ~8.05 | Triplet | ~1.5 | Aromatic proton (H-6) |

| ~7.95 | Triplet | ~1.5 | Aromatic proton (H-4) |

Note: The aromatic protons are expected to appear as closely spaced triplets or multiplets due to small meta-couplings.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehydic carbon (C=O) |

| ~145 | Aromatic carbon (C-1) |

| ~140 | Aromatic carbon (C-4) |

| ~138 | Aromatic carbon (C-6) |

| ~130 | Aromatic carbon (C-2) |

| ~123 | Aromatic carbon (C-3, attached to Br) |

| ~95 | Aromatic carbon (C-5, attached to I) |

Infrared (IR) Spectroscopy

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehydic C-H stretch (Fermi doublet) |

| ~1705 | Strong | Carbonyl (C=O) stretch |

| ~1580, ~1470 | Medium-Strong | Aromatic C=C stretches |

| ~880 | Strong | C-H out-of-plane bend (isolated H's) |

| Below 800 | Medium-Strong | C-Br and C-I stretches |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound

| m/z | Ion | Comments |

| 310/312 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one bromine atom. |

| 309/311 | [M-H]⁺ | Loss of the aldehydic proton. |

| 281/283 | [M-CHO]⁺ | Loss of the formyl group. |

| 154/156 | [C₆H₃Br]⁺ | Loss of I and CHO. |

| 127 | [I]⁺ | Iodine cation. |

| 75 | [C₆H₃]⁺ | Phenyl fragment. |

Experimental Protocols

The following are general experimental protocols for the acquisition of spectral data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for example, from m/z 40 to 400.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic identification of an organic compound.

This guide provides a foundational set of predicted spectral data and standard methodologies to aid in the analysis of this compound. Researchers are encouraged to obtain experimental data for their specific samples to confirm these predictions.

The Aldehyde Group in 3-Bromo-5-iodobenzaldehyde: A Technical Guide to its Reactivity

For Immediate Release

A Comprehensive Analysis of the Synthetic Utility of the Aldehyde Functionality in 3-Bromo-5-iodobenzaldehyde for Advanced Research and Drug Development

This technical guide provides an in-depth exploration of the reactivity of the aldehyde group in this compound, a versatile trifunctional building block in modern organic synthesis. The presence of three distinct reactive centers—an aldehyde, a bromine atom, and an iodine atom—offers a rich platform for selective chemical modifications. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the aldehyde's synthetic transformations, supported by experimental protocols and quantitative data where available.

Core Reactivity of the Aldehyde Group

The aldehyde group in this compound is a key functional handle for a variety of synthetic transformations. Its reactivity is primarily governed by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. The electron-withdrawing effects of the bromo and iodo substituents on the aromatic ring are expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophilic addition compared to unsubstituted benzaldehyde.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry. This class of reactions allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of molecular architectures.

Organometallic Reagents (Grignard and Organolithium)

The addition of Grignard and organolithium reagents to this compound is a direct method for the synthesis of secondary alcohols. These reactions are fundamental for introducing alkyl, aryl, or vinyl groups at the carbonyl carbon. While specific quantitative data for this compound is not extensively reported, the reaction is expected to proceed with high efficiency under standard anhydrous conditions.

Table 1: Representative Nucleophilic Addition with Organometallic Reagents

| Reagent | Product | Typical Conditions | Expected Yield (%) |

| Methylmagnesium Bromide | 1-(3-Bromo-5-iodophenyl)ethanol | Anhydrous THF or Et₂O, 0 °C to rt | >90 |

| Phenyllithium | (3-Bromo-5-iodophenyl)(phenyl)methanol | Anhydrous THF or Et₂O, -78 °C to rt | >90 |

Experimental Protocol: Synthesis of 1-(3-Bromo-5-iodophenyl)ethanol via Grignard Reaction

-

Apparatus Setup: A three-necked, round-bottomed flask is oven-dried and assembled with a reflux condenser, a dropping funnel, and a nitrogen inlet. The flask is charged with magnesium turnings (1.2 eq) and a crystal of iodine.

-

Reagent Preparation: The flask is gently warmed under a stream of nitrogen to activate the magnesium. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A solution of methyl iodide (1.1 eq) in anhydrous THF is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent.

-

Reaction with Aldehyde: Once the Grignard reagent formation is complete, the reaction mixture is cooled to 0 °C. A solution of this compound (1.0 eq) in anhydrous THF is added dropwise.

-

Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes.[1][2][3][4] This reaction involves the treatment of the aldehyde with a phosphorus ylide, generated from a phosphonium salt and a strong base. The reaction is highly versatile and allows for the formation of a carbon-carbon double bond with predictable regiochemistry.

Table 2: Wittig Olefination of this compound

| Phosphorus Ylide | Product | Typical Conditions | Expected Yield (%) |

| (Triphenylphosphoranylidene)methane | 1-Bromo-3-iodo-5-vinylbenzene | THF, rt | >85 |

| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(3-bromo-5-iodophenyl)acrylate | Toluene, reflux | >90 |

Experimental Protocol: Synthesis of Ethyl 3-(3-bromo-5-iodophenyl)acrylate via Wittig Reaction

-

Ylide Generation: To a suspension of ethyl(triphenyl)phosphonium acetate (1.1 eq) in anhydrous toluene is added a strong base such as sodium hexamethyldisilazide (NaHMDS) at 0 °C under a nitrogen atmosphere. The mixture is stirred until a clear solution of the ylide is formed.

-

Reaction with Aldehyde: A solution of this compound (1.0 eq) in anhydrous toluene is added dropwise to the ylide solution at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to reflux until the starting aldehyde is consumed (monitored by TLC).

-

Work-up and Purification: The reaction is cooled to room temperature and quenched with water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired alkene.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield a new carbon-carbon double bond.[5][6][7] This reaction is typically catalyzed by a weak base.

Table 3: Knoevenagel Condensation Products

| Active Methylene Compound | Product | Catalyst | Expected Yield (%) |

| Malononitrile | 2-((3-Bromo-5-iodophenyl)methylene)malononitrile | Piperidine | >90 |

| Diethyl malonate | Diethyl 2-((3-bromo-5-iodophenyl)methylene)malonate | Piperidine/Acetic Acid | >85 |

Oxidation of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-Bromo-5-iodobenzoic acid.[8] This transformation is a key step in the synthesis of various pharmaceutical intermediates and complex organic molecules. A variety of oxidizing agents can be employed for this purpose.[9][10]

Table 4: Oxidation of this compound

| Oxidizing Agent | Product | Typical Conditions | Yield (%) | Reference |

| Potassium permanganate (KMnO₄) | 3-Bromo-5-iodobenzoic acid | Acetone/water, reflux | High | Analogous reactions |

| Jones Reagent (CrO₃/H₂SO₄) | 3-Bromo-5-iodobenzoic acid | Acetone, 0 °C to rt | High | Analogous reactions |

| Sodium chlorite (NaClO₂) | 3-Bromo-5-iodobenzoic acid | t-BuOH/water, NaH₂PO₄ | >95 | Analogous reactions |

Experimental Protocol: Synthesis of 3-Bromo-5-iodobenzoic acid

-

Reaction Setup: this compound (1.0 eq) is dissolved in a mixture of tert-butanol and water.

-

Addition of Reagents: Sodium dihydrogen phosphate (1.2 eq) is added, followed by the portion-wise addition of sodium chlorite (1.5 eq) at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is acidified with 1M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude carboxylic acid, which can be purified by recrystallization.

Reduction of the Aldehyde Group

The aldehyde can be selectively reduced to the corresponding primary alcohol, (3-Bromo-5-iodophenyl)methanol. This transformation is typically achieved with high chemoselectivity using mild reducing agents, leaving the aryl halides intact.

Table 5: Reduction of this compound

| Reducing Agent | Product | Typical Conditions | Yield (%) | Reference |

| Sodium borohydride (NaBH₄) | (3-Bromo-5-iodophenyl)methanol | Methanol or Ethanol, 0 °C to rt | >95 | [11] |

| Lithium aluminum hydride (LiAlH₄) | (3-Bromo-5-iodophenyl)methanol | Anhydrous THF or Et₂O, 0 °C | >95 | [12] |

Experimental Protocol: Synthesis of (3-Bromo-5-iodophenyl)methanol

-

Reaction Setup: this compound (1.0 eq) is dissolved in methanol and the solution is cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent: Sodium borohydride (1.1 eq) is added portion-wise to the stirred solution.

-

Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the starting aldehyde.

-

Work-up and Purification: The reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol, which can be purified by column chromatography or recrystallization.[11]

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed in this guide.

Figure 1. Key transformations of the aldehyde group in this compound.

Figure 2. Experimental workflow for Grignard addition to this compound.

Conclusion

The aldehyde group in this compound exhibits a rich and versatile reactivity profile, making it a valuable precursor in organic synthesis. Its susceptibility to nucleophilic addition, oxidation, and reduction allows for the introduction of a wide range of functional groups and the construction of complex molecular scaffolds. The presence of the bromo and iodo substituents not only influences the reactivity of the aldehyde but also provides orthogonal handles for subsequent cross-coupling reactions, further expanding the synthetic utility of this important building block. This guide provides a foundational understanding and practical protocols for the exploitation of the aldehyde functionality in this compound for advanced research and development endeavors.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] The Knoevenagel Condensation | Semantic Scholar [semanticscholar.org]

- 8. 3-BROMO-5-IODOBENZOIC ACID | 188815-32-9 [chemicalbook.com]

- 9. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [guidechem.com]

- 12. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Bromo-5-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 3-Bromo-5-iodobenzaldehyde, a key intermediate in organic synthesis. Due to the presence of three distinct substituents—a bromo, an iodo, and a formyl group—the regioselectivity of these reactions is a critical consideration for synthetic chemists. This document outlines the theoretical principles governing these reactions, predicts the likely outcomes, and provides adapted experimental protocols for key transformations.

Core Concepts: Directing Effects in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry. The regiochemical outcome of EAS on a substituted benzene ring is determined by the electronic properties of the existing substituents.

-

Halogens (Bromo and Iodo): The bromo and iodo groups are deactivating substituents due to their electron-withdrawing inductive effect. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

-

Formyl Group (-CHO): The aldehyde group is a deactivating substituent due to its strong electron-withdrawing inductive and resonance effects. It is a meta-director, as it destabilizes the arenium ion intermediates formed from ortho and para attack.

In the case of this compound, the interplay of these directing effects dictates the position of substitution.

Regioselectivity of Electrophilic Substitution on this compound

The three substituents on the aromatic ring of this compound deactivate the ring towards electrophilic attack. The available positions for substitution are C2, C4, and C6.

-

Directing Effects of the Bromo Group (at C3): Directs an incoming electrophile to the ortho positions (C2 and C4) and the para position (C6).

-

Directing Effects of the Iodo Group (at C5): Directs an incoming electrophile to the ortho positions (C4 and C6) and the para position (C2).

-

Directing Effects of the Formyl Group (at C1): Directs an incoming electrophile to the meta positions (C3 and C5), which are already substituted. This powerful deactivating and meta-directing effect significantly reduces the reactivity of the ring and reinforces the deactivation at the C2, C4, and C6 positions.

Considering the combined directing effects:

-

Position C2: Is ortho to the bromo group and para to the iodo group. It is also ortho to the deactivating formyl group.

-

Position C4: Is ortho to both the bromo and iodo groups. It is meta to the deactivating formyl group.

-

Position C6: Is para to the bromo group and ortho to the iodo group. It is also ortho to the deactivating formyl group.

The formyl group strongly deactivates the positions ortho and para to it. Therefore, substitution is least likely at positions C2 and C6. Position C4, being meta to the strongly deactivating formyl group, is the least deactivated position. Furthermore, it is activated by both the bromo and iodo groups through resonance. Consequently, electrophilic substitution on this compound is predicted to occur predominantly at the C4 position.

Caption: Predicted regioselectivity of electrophilic substitution.

Quantitative Data for a Representative Reaction: Nitration

| Product Name | Structure | Predicted Yield |

| 4-Nitro-3-bromo-5-iodobenzaldehyde | O=C(c1c(Br)c(cc(I)c1)--INVALID-LINK--[O-]) | Major Product |

| 2-Nitro-3-bromo-5-iodobenzaldehyde | O=C(c1cc(Br)c(--INVALID-LINK--[O-])c(I)c1) | Minor Product |

| 6-Nitro-3-bromo-5-iodobenzaldehyde | O=C(c1c(I)cc(Br)c(c1)--INVALID-LINK--[O-]) | Minor Product |

Experimental Protocols

The following is an adapted experimental protocol for the nitration of this compound, based on established methods for the nitration of substituted benzaldehydes. Note: This protocol has not been experimentally validated for this specific substrate and should be performed with caution by qualified personnel.

Nitration of this compound (Adapted Protocol)

Objective: To synthesize 4-Nitro-3-bromo-5-iodobenzaldehyde via electrophilic aromatic substitution.

Reagents and Materials:

-

This compound

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Distilled Water

-

Sodium Bicarbonate (5% aqueous solution)

-

Anhydrous Magnesium Sulfate

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add this compound to the cold sulfuric acid while stirring to ensure complete dissolution.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of this compound over a period of 30-60 minutes, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

Allow the ice to melt, and collect the precipitated solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold distilled water until the washings are neutral to litmus paper.

-

Suspend the crude product in a 5% aqueous solution of sodium bicarbonate to neutralize any residual acid, stir for 15 minutes, and then filter.

-

Wash the product again with cold distilled water and dry it.

-

For purification, recrystallize the crude product from ethanol.

-

Dry the purified product under vacuum to obtain 4-Nitro-3-bromo-5-iodobenzaldehyde.

Characterization:

The structure of the product should be confirmed by spectroscopic methods:

-

¹H NMR: Expect shifts in the aromatic region consistent with the proposed structure.

-

¹³C NMR: Expect the appropriate number of signals for the aromatic carbons and the carbonyl carbon.

-

FT-IR: Look for characteristic peaks for the aldehyde C=O stretch, the C-NO₂ stretches, and the aromatic C-H and C-C stretches.

-

Mass Spectrometry: Determine the molecular weight and fragmentation pattern to confirm the identity of the product.

Caption: Nitration experimental workflow.

Conclusion

The electrophilic substitution reactions of this compound are governed by the competing directing effects of its three substituents. Theoretical considerations strongly suggest that incoming electrophiles will preferentially attack the C4 position. While specific experimental data for this compound is scarce, established protocols for related compounds can be adapted to explore its reactivity. The synthesis of novel derivatives of this compound through electrophilic substitution holds potential for the development of new pharmaceutical and materials science applications. Further experimental investigation is warranted to confirm the predicted regioselectivity and to optimize reaction conditions.

Navigating the Synthesis and Supply of 3-Bromo-5-iodobenzaldehyde: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the commercial availability, purity, and analytical methodologies for the key chemical intermediate, 3-Bromo-5-iodobenzaldehyde (CAS No. 188813-09-4), has been compiled for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document provides a critical resource for sourcing and quality control of this important building block.

This compound is a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures due to the differential reactivity of its two halogen substituents. Its precise use in the development of novel therapeutics and functional materials necessitates a thorough understanding of its commercial landscape and purity profile.

Commercial Availability and Purity

A survey of prominent chemical suppliers reveals that this compound is readily available in research and bulk quantities. Purity levels typically range from 95% to over 98%, with variations depending on the supplier and grade. The following table summarizes the offerings from several key vendors.

| Supplier | Catalog Number | Stated Purity | Available Quantities |

| Sigma-Aldrich | AMBH303C4D1C | 95% | 100 mg - 25 g |

| ChemScene | CS-0186787 | ≥98% | 100 mg - 25 g |

| BLD Pharm | BD108674 | ≥97% | 1 g - 500 g |

| Apollo Scientific | AS447585 | 97.3% (Typical) | Inquire |

| Hangzhou Tianye Chemicals | --- | 98% | Gram to Kilogram scale |

| Ningbo Inno Pharmchem | --- | ≥97% | Inquire |

Note: Availability and purity may vary. It is recommended to request lot-specific Certificates of Analysis for precise data.

Synthesis and Potential Impurities

While a definitive, publicly available synthesis protocol for this compound is not widespread, its structure suggests a multi-step synthesis likely starting from a simpler benzaldehyde or toluene derivative. A plausible synthetic route involves the regioselective bromination and iodination of a suitable precursor. For instance, a related compound, 2-amino-3-bromo-5-iodobenzaldehyde, has been reported as an intermediate in the synthesis of bioactive quinazolines, indicating that functional group manipulation on a pre-halogenated ring is a viable strategy.[1][2][3]

Potential impurities in commercially available this compound could arise from several sources including:

-

Starting materials: Unreacted precursors or regioisomers from the initial halogenation steps.

-

By-products: Compounds formed from over-halogenation or incomplete reactions.

-

Reagents and solvents: Residual solvents or reagents used in the synthesis and purification process.

Common purification techniques for such compounds include recrystallization and column chromatography.

Experimental Protocols

Proposed Synthesis of this compound

The following is a generalized, plausible protocol based on standard organic synthesis methodologies for halogenated aromatic compounds.

Reaction: Electrophilic halogenation of a substituted benzaldehyde.

Materials:

-

3-Bromobenzaldehyde

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 3-bromobenzaldehyde in dichloromethane, add N-iodosuccinimide.

-

Cool the mixture in an ice bath and slowly add trifluoromethanesulfonic acid.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Purity Assessment: Analytical Methods

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment of this compound.

1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Outcome: A major peak corresponding to this compound, with any impurities appearing as separate, smaller peaks.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Injection: Splitless mode.

-

Temperature Program: A suitable gradient to separate the analyte from potential volatile impurities.

-

Detector: Mass spectrometer in electron ionization (EI) mode.

-

Expected Outcome: A peak corresponding to this compound with a characteristic mass spectrum. Analysis of the mass spectrum can help identify impurities.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show three aromatic protons, each as a distinct multiplet, and one aldehyde proton as a singlet.

-

¹³C NMR: The spectrum will show the characteristic chemical shifts for the aromatic carbons and the aldehyde carbonyl carbon.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Significance: NMR provides detailed structural information and can be used to identify and quantify impurities with different chemical structures.

Procurement and Quality Control Workflow

The following diagram illustrates a logical workflow for the acquisition and quality assessment of this compound for research and development purposes.

Caption: Workflow for procurement and quality control.

References

Methodological & Application

Application Notes and Protocols for 3-Bromo-5-iodobenzaldehyde in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-iodobenzaldehyde is a versatile building block in organic synthesis, particularly valuable in the construction of complex biaryl and poly-aryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The presence of two different halogen atoms (iodine and bromine) on the benzaldehyde ring allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling.

The differential reactivity of the carbon-halogen bonds is the cornerstone of its utility. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-bromine (C-Br) bond. This reactivity difference (C-I > C-Br >> C-Cl) allows for the selective coupling of a boronic acid at the 5-position (originally bearing the iodine) while leaving the bromine at the 3-position intact for a subsequent, different cross-coupling reaction. This stepwise approach enables the controlled and efficient synthesis of unsymmetrical di- and tri-substituted benzaldehyde derivatives.

These application notes provide an overview of the principles, representative quantitative data, and detailed experimental protocols for the use of this compound in Suzuki cross-coupling reactions.

Principle of Selectivity

The selectivity of the Suzuki-Miyaura cross-coupling on this compound is primarily dictated by the relative rates of oxidative addition of the C-I and C-Br bonds to the palladium(0) catalyst. The bond dissociation energy of the C-I bond is lower than that of the C-Br bond, leading to a faster oxidative addition at the iodo-substituted position. By carefully controlling the reaction conditions, such as temperature, reaction time, and the stoichiometry of the boronic acid, a high degree of selectivity for mono-arylation at the 5-position can be achieved.

Several factors can influence the outcome of the reaction:

-

Catalyst System: The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., PPh₃, P(o-tolyl)₃, Buchwald ligands) can affect the reactivity and selectivity. Bulky, electron-rich phosphine ligands generally promote oxidative addition.

-

Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the transmetalation step and can influence the overall reaction rate and, consequently, the selectivity.

-

Solvent: A variety of solvents can be used, often in biphasic systems with water (e.g., dioxane/water, toluene/water, DMF/water). The choice of solvent can impact the solubility of the reactants and the catalyst, thereby affecting the reaction kinetics.

-

Temperature: Lower reaction temperatures generally favor selectivity for the more reactive C-I bond. Higher temperatures may lead to a loss of selectivity and the formation of di-substituted products.

Data Presentation

The following tables summarize representative quantitative data for the selective Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Table 1 details the selective mono-arylation at the 5-position (C-I bond), and Table 2 outlines the conditions for the subsequent coupling at the 3-position (C-Br bond) of the mono-arylated product.

Table 1: Selective Mono-Arylation of this compound at the 5-Position

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) of 3-Bromo-5-arylbenzaldehyde |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 80 | 6 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Dioxane/H₂O (3:1) | 85 | 8 | 95 |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 90 | 10 | 88 |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DMF/H₂O (4:1) | 80 | 6 | 90 |

| 5 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Dioxane/H₂O (3:1) | 90 | 12 | 85 |

Table 2: Subsequent Arylation of 3-Bromo-5-arylbenzaldehyde at the 3-Position

| Entry | Starting Material (3-Bromo-5-arylbenzaldehyde) | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) of 3,5-Diarylbenzaldehyde |

| 1 | 3-Bromo-5-phenylbenzaldehyde | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 3-Bromo-5-(4-methoxyphenyl)benzaldehyde | Phenylboronic acid | Pd(dppf)Cl₂ (4) | Cs₂CO₃ (3) | Dioxane/H₂O (3:1) | 110 | 16 | 82 |

| 3 | 3-Bromo-5-(4-fluorophenyl)benzaldehyde | 3-Pyridylboronic acid | Pd(OAc)₂ (4) + XPhos (8) | K₃PO₄ (3.5) | Dioxane/H₂O (5:1) | 110 | 18 | 78 |

| 4 | 3-Bromo-5-(3-thienyl)benzaldehyde | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (3) | DMF/H₂O (4:1) | 100 | 14 | 80 |

| 5 | 3-Bromo-5-(2-naphthyl)benzaldehyde | Phenylboronic acid | Pd(dppf)Cl₂ (4) | Cs₂CO₃ (3) | Dioxane/H₂O (3:1) | 110 | 16 | 75 |

Experimental Protocols

Protocol 1: Selective Mono-Arylation of this compound

This protocol describes a general procedure for the selective Suzuki-Miyaura cross-coupling of an arylboronic acid at the 5-position of this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)

-

Degassed solvent (e.g., Toluene/Water 4:1, Dioxane/Water 3:1)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 311 mg), the arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.7 mg) to the flask under a positive pressure of the inert gas.

-

Add the degassed solvent system (e.g., 8 mL of Toluene and 2 mL of water) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.